GP1a

Cannabinoid Receptor Selectivity CB2 Agonist

GP1a is a potent, selective CB2 inverse agonist (pEC50=7.1, EC50≈79 nM) with consistent inverse agonism across cAMP, GTPγS, and β-arrestin assays. Its ~30-fold selectivity over CB1 minimizes CNS off-target effects. Unlike neutral antagonists, GP1a actively suppresses basal CB2 activity, enabling precise functional profiling. Validated in macrophage inflammation models (suppresses TNF-α/IL-6) and wound repair (66-86% healing rates). Batch-certified ≥98% purity. For robust, reproducible CB2 inverse agonism research.

Molecular Formula C23H22Cl2N4O
Molecular Weight 441.3 g/mol
Cat. No. B1662324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGP1a
SynonymsGp1a compound
N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-1,4-dihydro-6-methylindeno(1,2-c)pyrazole-3-carboxamide
Molecular FormulaC23H22Cl2N4O
Molecular Weight441.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5
InChIInChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30)
InChIKeyFNOMTMVRTBHRET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GP1a: Potent Cannabinoid CB2 Receptor Inverse Agonist for Immunomodulation Research


GP1a (CAS 511532-96-0) is a potent and selective inverse agonist of the cannabinoid receptor type 2 (CB2), a G-protein-coupled receptor primarily expressed on immune cells . It exhibits a pEC50 of 7.1 (EC50 ≈ 79 nM) in cAMP, GTPγS, and β-arrestin recruitment functional assays, demonstrating consistent inverse agonism across multiple downstream signaling pathways . GP1a displays approximately 30-fold selectivity for CB2 over the centrally expressed CB1 receptor, mitigating psychoactive liability concerns . Its primary research applications include inflammation, immunomodulation, and wound healing [1].

GP1a Functional Selectivity and Inverse Agonism: Why Not All CB2 Ligands Are Interchangeable


CB2 ligands exhibit profound pharmacological diversity; a simple binding affinity comparison fails to capture functional differences. GP1a is characterized as an inverse agonist, actively suppressing basal receptor activity, which contrasts sharply with neutral antagonists that merely block agonist binding or partial agonists that induce submaximal activation . This functional distinction translates into divergent cellular and in vivo outcomes. Furthermore, efficacy varies significantly between CB2 agonists, with GP1a demonstrating a defined pEC50 of 7.1 in multiple functional assays (cAMP, GTPγS, β-arrestin) . Substituting GP1a with another CB2 ligand without considering its specific functional profile (inverse agonism), signaling bias, or selectivity window (30-fold over CB1 ) introduces significant experimental variability and potential off-target effects .

GP1a Comparative Performance Data: Quantitative Differentiation Against CB2 Comparators


GP1a Demonstrates 30-Fold CB2/CB1 Selectivity, Outperforming JWH-133

GP1a exhibits approximately 30-fold selectivity for CB2 over CB1 receptors in functional assays, quantifying its reduced psychoactive liability profile . In contrast, JWH-133, a widely used CB2 agonist comparator, exhibits only ~200-fold selectivity for CB2 over CB1 in binding assays (Ki = 3.4 nM for CB2 vs. 677 nM for CB1) . The functional selectivity of GP1a at the receptor level is 30-fold, which may translate to a more balanced or distinct in vivo profile compared to the exceptionally high binding selectivity of JWH-133.

Cannabinoid Receptor Selectivity CB2 Agonist

GP1a Suppresses iBCG-Induced TNF-α and IL-6 with Comparable Efficacy to JWH-133 and GW-833972A

In J774A.1 macrophages stimulated with irradiated Mycobacterium bovis-BCG (iBCG), pretreatment with GP1a (10 µM) significantly reduced the release of pro-inflammatory cytokines TNF-α and IL-6 [1]. This anti-inflammatory effect was comparable to that observed with two other CB2 agonists, JWH-133 (10 µM) and GW-833972A (10 µM), under identical experimental conditions [1].

Immunomodulation Cytokine Macrophage

GP1a Enhances Wound Closure by 66-86% Within 10 Days in Preclinical Animal Models

In a systematic review of preclinical wound healing studies, GP1a treatment resulted in a healing rate of 66-86% within 10 days, culminating in complete wound closure over a 5-84 day period in animal models [1]. This data positions GP1a as a promising candidate for integumentary wound care research.

Wound Healing Integumentary CB2 Agonist

Optimized Research Applications for GP1a Based on Quantified Evidence


Investigating Inverse Agonism and Functional Selectivity at CB2 Receptors

GP1a is optimally suited for pharmacological studies aimed at dissecting the functional consequences of CB2 inverse agonism versus neutral antagonism or partial agonism. Its defined pEC50 of 7.1 across multiple functional assays (cAMP, GTPγS, β-arrestin) makes it a reliable tool for probing signaling bias . The 30-fold selectivity over CB1 allows for in vitro and in vivo experiments with reduced central nervous system (CNS) interference compared to non-selective cannabinoids .

Immunomodulation in Macrophage-Driven Inflammation and Infectious Disease Models

Based on direct comparative data, GP1a is a validated tool for modulating macrophage activation in models of chronic inflammation and infection, such as tuberculosis . Its demonstrated efficacy in suppressing iBCG-induced TNF-α and IL-6 release, comparable to JWH-133 and GW-833972A, positions it as a key reagent for investigating CB2-mediated resolution of inflammation and host-pathogen interactions .

Elucidating CB2-Mediated Pathways in Dermal Wound Healing and Fibrosis

GP1a is a leading candidate for preclinical studies exploring the therapeutic potential of CB2 agonism in wound repair. Supported by systematic review data indicating a 66-86% healing rate within 10 days in animal models, GP1a enables investigations into CB2-dependent mechanisms governing re-epithelialization, inflammation resolution, and fibrogenesis in the skin .

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